N-(cyanomethyl)-N-methyloxolane-3-carboxamide
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Overview
Description
N-(cyanomethyl)-N-methyloxolane-3-carboxamide is a chemical compound that belongs to the class of oxolane carboxamides. This compound is characterized by the presence of a cyanomethyl group and a methyloxolane ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Scientific Research Applications
N-(cyanomethyl)-N-methyloxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
N-(cyanomethyl)-N-methyloxolane-3-carboxamide, also known as NCI, is characterized as an effective inducer of Systemic Acquired Resistance (SAR) in plant species . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .
Mode of Action
This compound interacts with its targets by inducing a broad range of disease resistance in plants and more specifically, PR gene expression . It is suggested that this compound induces SAR by triggering signaling at the same level as or downstream of salicylic acid (SA) accumulation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the SAR mechanism in plants. The compound induces SAR marker gene expression without SA accumulation in plants . This suggests that this compound activates SAR independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1 .
Pharmacokinetics
It’s worth noting that the compound is applied to the soil to induce disease resistance in plants , suggesting that it may be absorbed and distributed through the plant’s vascular system.
Result of Action
The result of this compound’s action is the induction of a broad range of disease resistance in plants, including tobacco and rice . More specifically, it induces the expression of PR genes, which are markers of SAR .
Action Environment
The action of this compound is influenced by the environment in which it is applied. As a soil drench application, the compound’s action, efficacy, and stability may be influenced by factors such as soil composition, moisture levels, and the presence of other organisms .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyloxolane-3-carboxamide can be achieved through several methods. One common approach involves the reaction of oxolane-3-carboxylic acid with cyanomethylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound. The process involves the same basic reaction as in laboratory synthesis but is optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyloxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxolane-3-carboxylic acid derivatives, amine-substituted oxolane compounds, and various substituted oxolane derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-methylpyrrolidine-3-carboxamide
- N-(cyanomethyl)-N-methylpiperidine-3-carboxamide
- N-(cyanomethyl)-N-methylmorpholine-3-carboxamide
Uniqueness
N-(cyanomethyl)-N-methyloxolane-3-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10(4-3-9)8(11)7-2-5-12-6-7/h7H,2,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITRYXJHSKQSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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